
Retigabine 3,3'-Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retigabine 3,3’-Dimer is a chemical compound that is an impurity of Retigabine, an anticonvulsant drug used for the treatment of partial epilepsies.
準備方法
The synthesis of Retigabine 3,3’-Dimer involves the reaction of Retigabine with various reagents under specific conditions. One method involves the use of high-performance liquid chromatography (HPLC) to identify and purify the dimer from the reaction mixture . The synthetic route typically includes the formation of diethyl {4,4’-diamino-6,6’-bis[(4-fluorobenzyl)amino]biphenyl-3,3’-diyl}biscarbamate and ethyl {2-amino-5-[{2-amino-4-[(4-fluorobenzyl)amino]phenyl}(ethoxycarbonyl)amino]-4-[(4-fluorobenzyl)amino]phenyl}carbamate . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Retigabine 3,3’-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, Retigabine can be oxidized by light to form quinone diimine, which may subsequently form dimers and, by further oxidation, phenazinium ions . The major products formed from these reactions include various oxidized and reduced forms of the dimer, as well as substituted derivatives.
科学的研究の応用
Pharmacological Properties
Retigabine 3,3'-Dimer enhances the activation of KCNQ potassium channels, specifically KCNQ2 and KCNQ3. This dimerization aims to improve the efficacy and selectivity of retigabine in activating these channels, which are critical for regulating neuronal excitability. The compound stabilizes neuronal membranes and reduces excitability, making it a candidate for treating epilepsy and other neurological disorders .
Scientific Research Applications
This compound has several applications in scientific research:
- Anticonvulsant Activity : The compound has been shown to exhibit anticonvulsant properties by modulating Kv7 channels, which are implicated in seizure activity. In vitro studies have demonstrated that it can reduce seizure-like activity in neuronal models .
- Neuroprotection : There is potential for this compound to act as a neuroprotective agent under conditions such as ischemia or reduced cerebral blood flow. This suggests its applicability in treating vascular diseases and neurodegenerative disorders .
- Reference Standard in Analytical Chemistry : It serves as a reference standard for analyzing impurities in retigabine formulations. Its unique structure allows researchers to quantify levels of retigabine and its derivatives accurately.
- Development of Novel Therapeutics : Research into analogs of this compound has led to the development of compounds with improved pharmacological profiles. For instance, modifications have resulted in compounds that are more potent and stable than retigabine itself .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Seizure Models : In one study involving mouse models of epilepsy, this compound demonstrated significant anticonvulsant activity at concentrations as low as 1 μM. This highlights its potential effectiveness compared to traditional treatments .
- Neuroprotective Effects : Another study indicated that the compound could prevent muscle weakness induced by high potassium levels in mouse models of HypoPP (Hypokalemic Periodic Paralysis), showcasing its role in muscle function regulation through potassium channel modulation .
Comparative Analysis Table
Compound | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Retigabine | Monomer | KCNQ channel opener | First-in-class antiepileptic |
This compound | Dimer | Enhanced KCNQ channel activation | Potentially improved efficacy |
Novel Analog (e.g., SF0034) | Modified Monomer | More potent KCNQ activator | Higher brain/plasma distribution ratio |
作用機序
The mechanism of action of Retigabine 3,3’-Dimer is similar to that of Retigabine. It primarily acts as a potassium channel opener, activating voltage-gated potassium channels in the brain . This action stabilizes the membrane potential and reduces neuronal excitability, which is beneficial in the treatment of epilepsy and other neurological conditions . The molecular targets of Retigabine 3,3’-Dimer include the KCNQ2 and KCNQ3 channels, which are involved in regulating neuronal excitability .
類似化合物との比較
Retigabine 3,3’-Dimer can be compared with other similar compounds, such as flupirtine and various Retigabine analogues. Flupirtine is another potassium channel opener with analgesic properties, but it has a different chemical structure and pharmacological profile . Retigabine analogues, on the other hand, are designed to improve the efficacy and safety of Retigabine by modifying its chemical structure . These analogues may have different activation potencies and binding affinities for potassium channels, making them unique in their pharmacological effects .
Similar Compounds
- Flupirtine
- Retigabine analogues (e.g., RL648_81)
- Other potassium channel openers
特性
CAS番号 |
1588430-16-3 |
---|---|
分子式 |
604.65 |
分子量 |
3234264 |
同義語 |
C,C’-Diethyl N,N’-[4,4’-Diamino-6,6’-bis[[(4-fluorophenyl)methyl]amino][1,1’-biphenyl]-3,3’-diyl]bis[carbamate]; N,N’-[4,4’-Diamino-6,6’-bis[[(4-fluorophenyl)methyl]amino][1,1’-biphenyl]-3,3’-diyl]bis-, C,C’-diethyl ester Carbamic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。